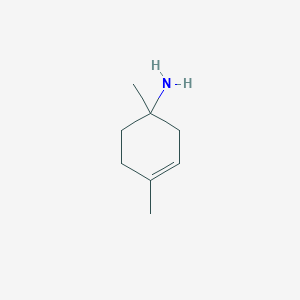

1,4-Dimethylcyclohex-3-en-1-amine

説明

特性

IUPAC Name |

1,4-dimethylcyclohex-3-en-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N/c1-7-3-5-8(2,9)6-4-7/h3H,4-6,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXCUEHBCFLBQHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(CC1)(C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physicochemical Profiling and Application Workflows of 1,4-Dimethylcyclohex-3-en-1-amine in Drug Discovery

Executive Summary & Structural Rationale

In modern hit-to-lead optimization, the strategic incorporation of sterically hindered, conformationally restricted aliphatic amines is a proven tactic for overcoming pharmacokinetic (PK) liabilities. 1,4-Dimethylcyclohex-3-en-1-amine ( [1]) represents a highly specialized building block designed for this exact purpose.

Unlike simple primary amines that often suffer from rapid N-acetylation, oxidative deamination by CYP450 enzymes, or off-target hERG channel binding, this molecule utilizes a quaternary α-carbon (the 1-methyl substitution) to provide profound steric shielding. Furthermore, the cyclohexene ring locks the molecule into a restricted half-chair/sofa conformation. This restriction minimizes the entropic penalty upon target binding while precisely vectoring the amine lone pair. Understanding the physicochemical nuances of this compound is critical for seamlessly integrating it into targeted drug discovery pipelines.

Physicochemical Data Profiling

The interplay between the electron-withdrawing sp² carbons of the alkene and the electron-donating/sterically demanding 1-methyl group dictates the molecule's ionization and lipophilicity. Because the 1-methyl group sterically hinders the aqueous solvation shell of the protonated ammonium ion, the basicity is slightly suppressed compared to unhindered analogs.

Quantitative Property Summary

| Property | Value | Rationale / Source |

| Chemical Name | 1,4-Dimethylcyclohex-3-en-1-amine | IUPAC Nomenclature |

| CAS Registry Number | 2885995-04-8 | [1] |

| Molecular Formula | C₈H₁₅N | Structural Derivation |

| Molecular Weight | 125.21 g/mol | Structural Derivation |

| SMILES | NC1(C)CC=C(C)CC1 | Chemical Ontology |

| Estimated pKₐ | ~10.1 – 10.3 | Interpolated from [2] and [3] |

| Estimated LogP | ~2.3 | Fragment-based lipophilicity prediction |

| Estimated LogD (pH 7.4) | ~ -0.5 | Calculated via: LogD=LogP−log(1+10pKa−pH) |

Insight: At physiological pH (7.4), this amine is >99% protonated. The resulting negative LogD indicates high aqueous solubility but necessitates active transport mechanisms or formulation strategies for cellular permeability, making it an excellent moiety for restricting compounds to the gastrointestinal tract or balancing highly lipophilic lead scaffolds.

Self-Validating Experimental Protocols

To accurately utilize 1,4-Dimethylcyclohex-3-en-1-amine in quantitative structure-activity relationship (QSAR) models, empirical validation of its pKₐ and LogD is mandatory. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol A: Potentiometric Determination of pKₐ

Causality: Aliphatic amines lack a conjugated π-system extending to the nitrogen, rendering UV-metric titrations blind to their ionization state. Potentiometry is the gold standard here. We utilize 0.15 M KCl as the solvent matrix to mimic physiological ionic strength, which locks the activity coefficients of the ions, ensuring the measured concentration quotient accurately reflects the thermodynamic equilibrium constant.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 1.5 mg of 1,4-Dimethylcyclohex-3-en-1-amine in 10 mL of 0.15 M KCl solution.

-

Environmental Control: Purge the titration vessel with Argon gas. (Causality: Atmospheric CO₂ dissolves into basic solutions to form carbonic acid, which artificially buffers the system and skews the Bjerrum plot).

-

Acidification: Dispense 0.5 M HCl to drop the solution to pH 2.0, ensuring 100% protonation of the amine.

-

Titration: Incrementally add 0.5 M KOH using an automated micro-dispenser until pH 12.0 is reached. Record the pH after each addition once the electrode drift is <0.1 mV/sec.

-

Data Analysis: Generate a Bjerrum plot (average number of bound protons vs. pH) to extract the pKₐ at the half-equivalence point.

-

Self-Validation Loop: Repeat the titration at 0.5 mg and 3.0 mg concentrations. Validation Check: If the calculated pKₐ shifts by >0.05 units across concentrations, it indicates analyte self-association or micellization, invalidating the monomeric pKₐ assumption.

Fig 1. Self-validating potentiometric titration workflow for pKa determination.

Protocol B: High-Throughput Shake-Flask LC-MS for LogD (pH 7.4)

Causality: While computational LogP is useful, the actual partitioning of the ionized species (LogD) governs biological distribution. We utilize centrifugation post-shaking to destroy micro-emulsions; failure to do so artificially inflates the aqueous concentration of lipophilic compounds, leading to falsely low LogD values.

Step-by-Step Methodology:

-

Buffer Prep: Prepare a 50 mM sodium phosphate buffer adjusted strictly to pH 7.40.

-

Saturation: Mutually saturate the phosphate buffer and n-octanol by stirring them together for 24 hours, then separate.

-

Partitioning: In a glass vial, add 1 mL of saturated buffer, 1 mL of saturated octanol, and 10 µL of a 10 mM DMSO stock of the amine.

-

Equilibration: Shake at 300 rpm for 60 minutes at exactly 25°C.

-

Phase Separation: Centrifuge the vials at 3000 rpm for 15 minutes to break any octanol-in-water micro-emulsions.

-

Quantification: Extract aliquots from both layers and quantify the amine concentration via LC-MS/MS (MRM mode).

-

Self-Validation Loop: Run the assay simultaneously at three different octanol:buffer volume ratios (1:1, 1:2, and 2:1). Validation Check: A consistent LogD across all three ratios confirms that equilibrium was reached and that the measurement is free from impurity-driven artifacts.

Drug Development Applications & Workflow

When a lead compound exhibits high clearance due to N-dealkylation or presents cardiotoxicity via hERG channel blockade, medicinal chemists often perform "scaffold morphing."

Replacing a highly exposed, flexible amine with 1,4-Dimethylcyclohex-3-en-1-amine introduces immediate steric bulk. The 1-methyl group acts as a physical shield against the heme-iron active site of CYP450s. Concurrently, the modulated basicity and increased cross-sectional area of the amine vector disrupt the precise spatial geometry required to bind the central cavity of the hERG potassium channel, effectively widening the therapeutic index.

Fig 2. Hit-to-lead optimization workflow utilizing 1,4-Dimethylcyclohex-3-en-1-amine.

References

Navigating the Uncharted: A Technical Guide to the Safe Handling of 1,4-Dimethylcyclohex-3-en-1-amine and Related Cyclic Amines

Authored for Researchers, Scientists, and Drug Development Professionals

Hazard Identification: An Inferential Approach

Given the lack of a specific Safety Data Sheet for 1,4-Dimethylcyclohex-3-en-1-amine, a conservative approach to hazard assessment is paramount. By examining the SDSs of similar cyclic amines, we can infer a potential hazard profile. Many amines are known to be corrosive, irritants, and can be harmful if swallowed, inhaled, or absorbed through the skin.[1][2][3]

Table 1: Inferred Hazard Profile for 1,4-Dimethylcyclohex-3-en-1-amine

| Hazard Class | Potential Effects | Rationale based on Analogous Compounds |

| Skin Corrosion/Irritation | May cause skin irritation or severe burns.[4][5][6] | Many cyclic amines are corrosive to the skin.[1][5][6] |

| Serious Eye Damage/Irritation | May cause serious eye irritation or damage.[4][5][6][7] | Direct contact with amines can lead to severe eye damage.[1][5][6] |

| Acute Toxicity (Oral, Dermal, Inhalation) | May be harmful if swallowed, in contact with skin, or if inhaled.[7] | Analogous compounds show a range of acute toxicity. |

| Respiratory Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled. | A known hazard for some amine compounds. |

| Flammability | May be a combustible liquid. | Thermal decomposition can produce hazardous gases.[8] |

It is crucial to treat 1,4-Dimethylcyclohex-3-en-1-amine as a substance with the potential for all the hazards listed above until empirical data becomes available.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The cornerstone of safe chemical handling lies in a robust system of engineering controls and appropriate personal protective equipment.[9] This dual approach minimizes the risk of exposure.

Engineering Controls

-

Fume Hood: All work with 1,4-Dimethylcyclohex-3-en-1-amine, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[10]

-

Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.

-

Safety Shower and Eyewash Station: Immediate access to a safety shower and eyewash station is mandatory in case of accidental contact.

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment. The following are minimum requirements:

-

Eye and Face Protection: Chemical safety goggles are essential.[4] A face shield should also be worn when there is a risk of splashing.[9]

-

Skin Protection:

-

Gloves: Wear chemically resistant gloves. Given the unknown permeation characteristics of 1,4-Dimethylcyclohex-3-en-1-amine, it is advisable to use a double-gloving technique with two different types of compatible gloves (e.g., nitrile and neoprene). Gloves must be inspected before use and disposed of immediately after contamination.[11]

-

Lab Coat: A flame-resistant lab coat should be worn and buttoned at all times.

-

Protective Clothing: For larger quantities or procedures with a higher risk of splashing, chemical-resistant aprons and sleeves are recommended.

-

-

Respiratory Protection: If there is a potential for exposure outside of a fume hood, a respirator with an appropriate organic vapor cartridge is necessary.[9]

Safe Handling and Storage Protocols: A Proactive Approach

Adherence to strict handling and storage protocols is critical to prevent accidents and maintain the integrity of the chemical.

Handling

-

Avoid Contact: Do not allow the chemical to come into contact with skin, eyes, or clothing.[4]

-

Hygiene: Wash hands thoroughly with soap and water after handling.[4] Do not eat, drink, or smoke in the laboratory.[11]

-

Transfers: Use a syringe or cannula for liquid transfers to minimize exposure. For solids, use a spatula in a fume hood.

-

Inert Atmosphere: If the compound is sensitive to air or moisture, handle it under an inert atmosphere (e.g., nitrogen or argon).[8]

Storage

-

Container: Store in a tightly sealed, properly labeled container.[9]

-

Location: Store in a cool, dry, well-ventilated area away from incompatible materials.[9]

-

Incompatibilities: Keep away from strong oxidizing agents, acids, and sources of ignition.[8][9][12]

Emergency Procedures: Preparedness is Key

In the event of an emergency, a swift and informed response can significantly mitigate harm.

Table 2: Emergency Response Protocol

| Situation | Procedure |

| Skin Contact | Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[13] Seek medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][13] Seek immediate medical attention. |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[13] Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[13] Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

| Spill | Evacuate the area. Wear appropriate PPE and contain the spill with an inert absorbent material.[4] Collect the absorbed material into a sealed container for disposal. Ventilate the area. |

Risk Assessment Workflow: A Systematic Approach to Safety

A dynamic risk assessment should be performed before any new procedure involving 1,4-Dimethylcyclohex-3-en-1-amine. This involves identifying hazards, evaluating risks, and implementing control measures.

Caption: Risk assessment and handling workflow for novel compounds.

Conclusion: Fostering a Culture of Safety

Working with novel compounds like 1,4-Dimethylcyclohex-3-en-1-amine is inherent to advancing scientific discovery. While the absence of specific safety data presents challenges, it also underscores the importance of a deeply ingrained safety culture. By leveraging data from analogous compounds, adhering to rigorous safety protocols, and conducting thorough risk assessments, researchers can confidently and safely explore the frontiers of chemistry.

References

- (1,4-dimethyl-cyclohexyl)-dimethyl-amine | CAS 854727-80-3 GHS SDS (English) - XiXisys. (n.d.).

- risk assessment summary, new substances notification 18685, 20381, 20502, 20551, 20654 and 21256 - Canada.ca. (2023, August 23).

- SAFETY DATA SHEET - TCI Chemicals. (2025, January 8).

- What are the Health and Safety Guidelines for Using Amines? (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (2002, April 29).

- SAFETY DATA SHEET - TCI Chemicals. (2025, July 7).

- Safety Data Sheet. (n.d.).

- Safety Data Sheet. (2021, September 14).

- SAFETY DATA SHEET - Fisher Scientific. (2010, November 10).

- SAFETY DATA SHEET - Merck Millipore. (n.d.).

- Material Safety Data Sheet - Kao Chemicals. (2022, January 31).

- safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION - Enamine. (n.d.).

- Safety Manual - Duke Chemistry. (n.d.).

- 安全データシート - Kao Chemicals Global. (n.d.).

- N,N-Dimethylcyclohexane-1,4-diamine - Safety Data Sheet - ChemicalBook. (2025, July 19).

- Chemical Storage in Research Labs: Safety & Compliance - Apollo Scientific. (n.d.).

- A Guide to Chemistry Lab Safety: 12 Essential Guidelines Every Organization Should Follow. (n.d.).

Sources

- 1. files.dep.state.pa.us [files.dep.state.pa.us]

- 2. chemical.kao.com [chemical.kao.com]

- 3. chemical.kao.com [chemical.kao.com]

- 4. fishersci.com [fishersci.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. N,N-Dimethylcyclohexane-1,4-diamine - Safety Data Sheet [chemicalbook.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. fishersci.com [fishersci.com]

- 9. diplomatacomercial.com [diplomatacomercial.com]

- 10. A Guide to Chemistry Lab Safety: 12 Essential Guidelines Every Organization Should Follow [scisure.com]

- 11. Safety Manual | Chemistry [chem.duke.edu]

- 12. apolloscientific.co.uk [apolloscientific.co.uk]

- 13. (1,4-dimethyl-cyclohexyl)-dimethyl-amine | CAS 854727-80-3 GHS SDS (English) | Free Online View & Editable Download [en.xixisys.com]

An In-depth Technical Guide to the Thermodynamic Stability of 1,4-Dimethylcyclohex-3-en-1-amine

Abstract: This guide provides a comprehensive analysis of the factors governing the thermodynamic stability of the novel molecule, 1,4-Dimethylcyclohex-3-en-1-amine. In the absence of direct experimental thermodynamic data for this specific compound, this paper establishes a framework for its evaluation based on foundational principles of physical organic chemistry. We will deconstruct the molecule to analyze conformational preferences, steric and electronic effects, and potential isomerization pathways. Furthermore, this guide outlines detailed, field-proven computational and experimental workflows that researchers can employ to rigorously determine the thermodynamic landscape of this and structurally related molecules. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of molecular stability for rational design and synthesis.

Introduction and Statement of Scope

The thermodynamic stability of a molecule is a critical parameter in chemical and pharmaceutical development. It dictates not only the feasibility of a synthetic route but also the shelf-life, reactivity, and ultimately, the bioavailability of a compound. The subject of this guide, 1,4-Dimethylcyclohex-3-en-1-amine, is a substituted cyclohexene derivative containing a tertiary allylic amine. Its structure presents a fascinating interplay of conformational and stereoelectronic effects that define its stability.

A comprehensive search of the current scientific literature reveals a notable lack of specific experimental or computational data for 1,4-Dimethylcyclohex-3-en-1-amine. Therefore, this guide will adopt a first-principles approach. We will dissect the molecule into its constituent structural motifs—the cyclohexene ring, the geminal methyl and amino groups, and the allylic system—to predict its thermodynamic behavior. This analysis will be grounded in well-established chemical principles and supported by data from analogous, well-studied systems.

The primary objective is to provide a robust theoretical framework and a practical, actionable guide for researchers to determine the thermodynamic properties of this molecule.

Theoretical Analysis of Molecular Stability

The overall thermodynamic stability of 1,4-Dimethylcyclohex-3-en-1-amine is determined by the sum of several contributing energetic factors. The molecule will preferentially adopt a conformation that minimizes these destabilizing interactions.

Conformational Analysis of the Cyclohexene Ring

The cyclohexene ring is known to adopt a half-chair conformation to relieve the strain imposed by the sp²-hybridized carbons of the double bond. This creates two distinct substituent positions: axial and equatorial, as well as pseudo-axial and pseudo-equatorial positions. The substituents at C1, the amine and the methyl group, will be subject to this conformational landscape.

The Role of A-Values and Steric Strain

In cyclohexane systems, the relative steric bulk of a substituent dictates its preference for the more spacious equatorial position. This preference is quantified by the "A-value," which represents the Gibbs free energy difference (ΔG°) between the axial and equatorial conformers.[1][2][3] For a methyl group, the A-value is approximately 1.74 kcal/mol, indicating a strong preference for the equatorial position.[3] The A-value for a primary amine group (-NH₂) is smaller, typically around 1.2-1.5 kcal/mol, but still significant.

In 1,4-Dimethylcyclohex-3-en-1-amine, the C1 carbon is tetrasubstituted. The key equilibrium to consider is the ring flip that interconverts the axial/equatorial positions of the amine and methyl groups.

Caption: Computational workflow for determining thermodynamic stability.

Detailed Steps:

-

Initial Structure Generation: Build the 3D structure of 1,4-Dimethylcyclohex-3-en-1-amine.

-

Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94) to identify all low-energy conformers.

-

DFT Optimization: Take the lowest energy conformers (e.g., within 5 kcal/mol of the global minimum) and perform full geometry optimization using a DFT method, such as B3LYP with a Pople-style basis set (e.g., 6-31G(d)). [4]4. Frequency Analysis: For each optimized structure, perform a frequency calculation at the same level of theory. This confirms that the structure is a true minimum on the potential energy surface (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.

-

High-Level Energy Calculation: To obtain higher accuracy, perform a single-point energy calculation on the DFT-optimized geometries using a more robust method, such as a larger basis set (e.g., def2-TZVP) or a higher level of theory like Møller-Plesset perturbation theory (MP2) or coupled cluster (CCSD(T)).

-

Gibbs Free Energy Calculation: Combine the high-level electronic energy with the ZPVE and thermal corrections from the DFT frequency calculation to obtain the final Gibbs free energy for each conformer.

-

Analysis: The conformer with the lowest Gibbs free energy is the most thermodynamically stable. The energy differences between conformers allow for the calculation of their equilibrium populations.

Part B: Experimental Validation Protocol

Experimental work is crucial to ground the computational predictions in reality. This involves synthesizing the compound and then using spectroscopic and analytical techniques to probe its properties.

3.2.1. Proposed Synthesis

A plausible route to 1,4-Dimethylcyclohex-3-en-1-amine is via a Stork enamine synthesis followed by a reductive amination or similar C-N bond-forming reaction. [5][6]A possible starting material could be 4-methylcyclohex-3-en-1-one.

3.2.2. Experimental Workflow

Caption: Experimental workflow for stability determination.

Detailed Steps:

-

Synthesis and Purification: Synthesize 1,4-Dimethylcyclohex-3-en-1-amine and purify it, for instance by flash chromatography or distillation.

-

Structural Confirmation: Confirm the identity and purity of the compound using standard analytical techniques: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

-

Variable-Temperature (VT) NMR: To probe conformational equilibria, VT-NMR is the tool of choice. [7][8] * Dissolve the purified compound in a suitable low-freezing solvent (e.g., dichloromethane-d₂).

-

Acquire ¹H or ¹³C NMR spectra at a range of temperatures, starting from room temperature and decreasing until significant peak broadening and eventual decoalescence into separate signals for each conformer is observed.

-

-

Data Analysis: At a sufficiently low temperature where the ring flip is slow on the NMR timescale, the signals for the axial and equatorial conformers will be distinct.

-

Integrate the corresponding peaks for each conformer. The ratio of the integrals directly gives the equilibrium constant (K_eq). [3]5. Thermodynamic Calculation: Use the equilibrium constant to calculate the Gibbs free energy difference between the conformers using the equation: ΔG° = -RT ln(K_eq) .

-

-

Isomerization Study: To assess the stability relative to constitutional isomers, a sample can be heated in the presence of a catalyst (e.g., p-toluenesulfonic acid or potassium tert-butoxide). The reaction mixture can be monitored over time by Gas Chromatography-Mass Spectrometry (GC-MS) to identify any new isomers formed. The final product distribution at equilibrium will reflect the relative thermodynamic stabilities of the isomers. [9][10]

Predicted Stability and Data Summary

Based on the theoretical analysis, we can make several predictions regarding the thermodynamic stability of 1,4-Dimethylcyclohex-3-en-1-amine.

-

Conformational Preference: The chair conformation with the C1-methyl group in the equatorial position is expected to be the most stable due to its larger A-value compared to the amine group.

-

Isomeric Preference: The 1,4-Dimethylcyclohex-3-en-1-amine isomer is likely to be thermodynamically stable. Migration of the double bond to form a less substituted alkene would be energetically unfavorable. Migration to an alternative trisubstituted position would result in a similarly stable isomer, and the equilibrium would likely be a mixture unless significant steric factors come into play.

The following table summarizes the key thermodynamic parameters that would be determined through the proposed workflows.

| Parameter | Method of Determination | Significance |

| ΔG°conf | VT-NMR, Computational | Free energy difference between major and minor conformers. |

| Keq | VT-NMR | Equilibrium constant for conformational inversion. |

| Relative Isomer Energies | GC-MS, Computational | Determines the most stable constitutional isomer. |

| Enthalpy of Formation (ΔHf°) | Computational, Calorimetry | Overall thermodynamic stability relative to constituent elements. [11] |

Conclusion

While direct experimental data for 1,4-Dimethylcyclohex-3-en-1-amine is not currently available, a rigorous understanding of its thermodynamic stability is achievable. By applying foundational principles of conformational analysis and allylic strain, we predict that the compound's stability is primarily governed by the preference of the C1-methyl group for an equatorial position within a half-chair ring conformation.

This guide provides a comprehensive, dual-pronged workflow that integrates high-level computational chemistry with definitive experimental validation through variable-temperature NMR and isomerization studies. This self-validating approach ensures a high degree of scientific integrity and provides a clear path for researchers to not only determine the thermodynamic landscape of the title compound but also to apply these principles to other novel molecular entities. The methodologies outlined herein represent a standard of practice in modern physical organic chemistry and drug development.

References

-

Bartel, C. J., et al. (2022). Review of computational approaches to predict the thermodynamic stability of inorganic solids. Journal of Materials Science. Available at: [Link]

- Cabani, S., Conti, G., & Lepori, L. (1971). Thermodynamic study on aqueous dilute solutions of organic compounds. Part 1.—Cyclic amines. Transactions of the Faraday Society, 67, 1933-1942. DOI: 10.1039/TF9716701933

- González, J. A., et al. (2011). Thermodynamics of Mixtures Containing Amines. X. Systems with Cyclic Amines or Morpholine.

-

Bartel, C. J. (2022). Review of computational approaches to predict the thermodynamic stability of inorganic solids. Semantic Scholar. Available at: [Link]

- St-Jean, O., et al. (1999). Conformational Studies in the Cyclohexane Series. 1. Experimental and Computational Investigation of Methyl, Ethyl, Isopropyl, and tert-Butylcyclohexanes. The Journal of Organic Chemistry.

- Faqir, N. M., & Al-Tuwaim, T. A. (2015). Dissociation Constant (pKa) and Thermodynamic Properties of Some Tertiary and Cyclic Amines from (298 to 333) K.

- Perdomo, F. A., et al. (2020). Description of the thermodynamic properties and fluid-phase behavior of aqueous solutions of linear, branched, and cyclic amines. AIChE Journal.

-

St-Jean, O., et al. (1999). Conformational Studies in the Cyclohexane Series. 1. Experimental and Computational Investigation of Methyl, Ethyl, Isopropyl, and tert-Butylcyclohexanes. PubMed. Available at: [Link]

-

Wikipedia contributors. (2023). Allylic strain. Wikipedia. Available at: [Link]

-

Imperial College London. Cycloalkanes. Available at: [Link]

- Mowat, J. R. (2001). Determination of the Position of the Conformational Equilibrium of a Trans 1,2-Disubstituted Cyclohexane by NMR Spectroscopy. An Experiment in Physical Organic Chemistry for Undergraduate Students.

-

Mowat, J. R. (2001). Determination of the Position of the Conformational Equilibrium of a Trans 1,2-Disubstituted Cyclohexane by NMR Spectroscopy. An Experiment in Physical Organic Chemistry for Undergraduate Students. ResearchGate. Available at: [Link]

- Bartel, C. J., et al. (2022). Review of computational approaches to predict the thermodynamic stability of inorganic solids. OSTI.GOV. DOI: 10.1557/s43578-021-00459-5

-

Perdomo, F. A., et al. (2020). Description of the thermodynamic properties and fluid‐phase behavior of aqueous solutions of linear, branched, and cyclic amines. ResearchGate. Available at: [Link]

- Sammakia, T., et al. (2018). Allylic Strain as a Stereocontrol Element in the Hydrogenation of 3-Hydroxymethyl-cyclohex-3-en-1,2,5-triol Derivatives. Synthesis of the Carbasugar Pseudo-2-deoxy-α-D-glucopyranose. PMC.

- da Silva, M. A., et al. (2012). APPLICATION OF COMPUTATIONAL CHEMISTRY METHODS TO OBTAIN THERMODYNAMIC DATA FOR HYDROGEN PRODUCTION FROM LIQUEFIED PETROLEUM GAS. Brazilian Journal of Chemical Engineering.

-

Ashenhurst, J. (2014). Ranking The Bulkiness Of Substituents On Cyclohexanes: “A-Values”. Master Organic Chemistry. Available at: [Link]

- Gapsys, V., et al. (2025). Predicting Thermodynamic Stability at Protein G Sites with Deleterious Mutations Using λ-Dynamics with Competitive Screening. PMC.

-

St. Paul's Cathedral Mission College. Conformational Analysis of 1,4-Disubstituted Cyclohexanes. St. Paul's Cathedral Mission College. Available at: [Link]

- Prosen, E. J., et al. (1947). Heats of formation and isomerization of the eight C8H16 alkylcyclohexanes in the liquid and gaseous states.

-

Rahn Na. (n.d.). Allylic Strain. Scribd. Available at: [Link]

- Rosado-Reyes, C. M., & Tsang, W. (2014). Isomerization of cis-1,2-Dimethylcyclohexane in Single-Pulse Shock Tube Experiments. The Journal of Physical Chemistry A.

-

Conformational analysis of 1,4-dimethylcyclohexane. CIS and TRANS diastereoisomers. (2022). YouTube. Available at: [Link]

-

Reddit user QuantoPharmo. (2019). Cyclohexane 'A values' for Substituents. Reddit. Available at: [Link]

- Johnson, F., & Malhotra, S. K. (2023). The Role of Allylic Strain for Conformational Control in Medicinal Chemistry. Journal of Medicinal Chemistry.

- Booth, H., & Everett, J. R. (1980). The conformational equilibrium in [13C-1-methyl]-cis-1,4-dimethylcyclohexane. Canadian Journal of Chemistry.

-

Vedantu. (n.d.). What are two conformations of cis-1,4-dimethyl cyclohexane?. Vedantu. Available at: [Link]

- Zhang, W., et al. (2023). Practical synthesis of allylic amines via nickel-catalysed multicomponent coupling of alkenes, aldehydes, and amides. RSC Publishing.

-

Pearson+. (n.d.). The A value of a substituent on a cyclohexane ring is essentially.... Pearson+. Available at: [Link]

- Wang, L., et al. (2022). Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. Environmental Science: Processes & Impacts.

- Fulem, M., et al. (2024). Thermodynamic Study of Selected Cyclohexanediamines Sorbents of Carbon Dioxide. Energy & Fuels.

- Rosado-Reyes, C. M., & Tsang, W. (2014). Isomerization of cis-1,2-Dimethylcyclohexane in Single-Pulse Shock Tube Experiments.

-

LibreTexts. (2022). 4.8: Conformations of Disubstituted Cyclohexanes. Chemistry LibreTexts. Available at: [Link]

-

Altered State. (2014). Rationalizing enamine stabilities. Chemistry Stack Exchange. Available at: [Link]

- Steele, W. V., et al. (2002). Thermodynamic Properties and Ideal-Gas Enthalpies of Formation for Cyclohexene, Phthalan (2,5-Dihydrobenzo-3,4-furan), Isoxazole, Octylamine, Dioctylamine, Trioctylamine, Phenyl Isocyanate, and 1,4,5,6-Tetrahydropyrimidine.

- Sammakia, T., et al. (n.d.). The synthesis and chemistry of enamines has been an active area of research ever. Thieme.

- Mondal, S., et al. (2022).

-

ResearchGate. (n.d.). Evolution of strategies for allylic amination. ResearchGate. Available at: [Link]

-

How many positional isomers are possible for dimethylcyclohexane? (2024). YouTube. Available at: [Link]

-

Ashenhurst, J. (2014). Substituted Cyclohexanes: Axial vs Equatorial. Master Organic Chemistry. Available at: [Link]

-

KPU Pressbooks. (n.d.). 4.4 Substituted Cyclohexanes – Organic Chemistry I. KPU Pressbooks. Available at: [Link]

- Si, C., et al. (2021). Electrochemical Synthesis of Allylic Amines from Terminal Alkenes and Secondary Amines. Journal of the American Chemical Society.

- Mattey, A. P., et al. (2022). Enzymatic N-Allylation of Primary and Secondary Amines Using Renewable Cinnamic Acids Enabled by Bacterial Reductive Aminases. PMC.

- Liu, R. Y., et al. (2025). Preparation of 1,4-Diamines by Enantio- and Diastereoselective Cu–Josiphos–Catalyzed Reductive Couplings of Azatrienes and Imines. Regiodivergence Enabled by Catalyst Structure and Reagent Tailoring. PMC.

- Rapi, Z., et al. (2024).

- CN101619026B - Synthesis method for continuously producing N,N-dimethyl cyclohexyl amine. Google Patents.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. The A value of a substituent on a cyclohexane ring is essentially... | Study Prep in Pearson+ [pearson.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. scielo.br [scielo.br]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Thermodynamic study on aqueous dilute solutions of organic compounds. Part 1.—Cyclic amines - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

Mechanism of action of 1,4-Dimethylcyclohex-3-en-1-amine in organic synthesis

An In-Depth Technical Guide to the Mechanism of Action of 1,4-Dimethylcyclohex-3-en-1-amine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Dimethylcyclohex-3-en-1-amine, a substituted cyclic enamine, presents a unique structural motif with significant potential in modern organic synthesis. While direct literature on this specific compound is nascent, its reactivity can be confidently extrapolated from the well-established principles of enamine chemistry. This guide elucidates the postulated mechanisms of action of 1,4-Dimethylcyclohex-3-en-1-amine, presenting it as a versatile nucleophile and a potent organocatalyst. By examining its electronic structure and steric properties, we can forecast its utility in a range of synthetic transformations, including alkylations, conjugate additions, and the formation of complex heterocyclic systems. This document serves as a foundational resource, providing both theoretical insights and practical, hypothetical protocols to guide future research and application.

Introduction and Structural Analysis

1,4-Dimethylcyclohex-3-en-1-amine is a cyclic amine characterized by a tetrasubstituted enamine moiety within a six-membered ring. The key structural features that dictate its reactivity are:

-

The Enamine System: The nitrogen atom's lone pair of electrons is in conjugation with the carbon-carbon double bond, creating a nucleophilic system.

-

Steric Hindrance: The presence of two methyl groups influences the approach of electrophiles and the stereochemical outcome of reactions.

-

Chirality: The molecule is chiral, with a stereocenter at the C1 position, suggesting its potential as a chiral auxiliary or catalyst in asymmetric synthesis.

These features combine to make 1,4-Dimethylcyclohex-3-en-1-amine a promising candidate for various applications in organic synthesis, from a simple building block to a complex-directing organocatalyst.

Fundamental Principles of Enamine Reactivity

Enamines are formed from the reaction of a secondary amine with an aldehyde or a ketone.[1] Their reactivity is dominated by the resonance structure that places a negative charge on the α-carbon, rendering it nucleophilic.[1] This enhanced nucleophilicity allows enamines to participate in reactions with a wide range of electrophiles, such as alkyl halides and Michael acceptors.[1]

The general mechanism for enamine formation involves the following steps:

-

Protonation of the carbonyl oxygen.

-

Nucleophilic attack by the secondary amine.

-

Proton transfer from the nitrogen to the oxygen.

-

Elimination of water to form an iminium ion.

-

Deprotonation of the α-carbon to yield the neutral enamine.[1]

Postulated Mechanisms of Action in Organic Synthesis

Based on the fundamental principles of enamine chemistry, we can postulate several key mechanisms through which 1,4-Dimethylcyclohex-3-en-1-amine can act in organic synthesis.

Direct Nucleophilic Attack: The Enamine as a Reactive Intermediate

In its most direct role, 1,4-Dimethylcyclohex-3-en-1-amine can act as a potent nucleophile. The nucleophilic α-carbon can attack a variety of electrophiles, leading to the formation of new carbon-carbon bonds.

-

Alkylation and Acylation: The enamine can be readily alkylated by reacting with alkyl halides in an S(_N)2 fashion. Similarly, acylation can be achieved using acyl halides or anhydrides. Subsequent hydrolysis of the resulting iminium salt would yield a functionalized ketone.

Caption: Proposed workflow for the alkylation of 1,4-Dimethylcyclohex-3-en-1-amine.

Enamine-Iminium Ion Catalysis: The Role in Asymmetric Synthesis

A more sophisticated application of 1,4-Dimethylcyclohex-3-en-1-amine is in organocatalysis, where it can facilitate reactions via an enamine-iminium ion catalytic cycle. This is particularly relevant for asymmetric synthesis, leveraging the inherent chirality of the amine. A prime example is the Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound.

In this cycle:

-

The chiral amine reacts with a ketone to form a chiral enamine.

-

The enamine then attacks a Michael acceptor (e.g., an α,β-unsaturated aldehyde), forming a new C-C bond and a transient iminium ion.

-

Hydrolysis of the iminium ion regenerates the catalyst and yields the chiral product.[2][3]

Caption: Postulated catalytic cycle for an asymmetric Michael addition.

Building Block for Heterocyclic Synthesis

Cyclic enamines and enaminones are valuable precursors for the synthesis of nitrogen-containing heterocycles, such as piperidines and quinolizidines, which are common motifs in natural products and pharmaceuticals.[4] 1,4-Dimethylcyclohex-3-en-1-amine can serve as a scaffold for constructing more complex polycyclic systems through intramolecular cyclization reactions or multi-component reactions.

Hypothetical Experimental Protocols

The following protocols are hypothetical and based on general procedures for similar reactions. They are intended as a starting point for experimental design.

Protocol for Enamine-Catalyzed Michael Addition

Objective: To synthesize a chiral 1,5-dicarbonyl compound via a Michael addition of a ketone to an α,β-unsaturated aldehyde, catalyzed by 1,4-Dimethylcyclohex-3-en-1-amine.

Materials:

-

1,4-Dimethylcyclohex-3-en-1-amine (catalyst)

-

Cyclohexanone (nucleophile)

-

Crotonaldehyde (Michael acceptor)

-

Trifluoroacetic acid (co-catalyst)

-

Dichloromethane (solvent)

-

Saturated aqueous NH(_4)Cl solution

-

Anhydrous MgSO(_4)

-

Silica gel for column chromatography

Procedure:

-

To a solution of cyclohexanone (1.2 mmol) in dichloromethane (2 mL) is added 1,4-Dimethylcyclohex-3-en-1-amine (0.1 mmol) and trifluoroacetic acid (0.1 mmol).

-

The mixture is stirred at room temperature for 10 minutes.

-

Crotonaldehyde (1.0 mmol) is added, and the reaction is stirred at room temperature for 24 hours.

-

The reaction is quenched with saturated aqueous NH(_4)Cl solution (5 mL) and extracted with dichloromethane (3 x 10 mL).

-

The combined organic layers are dried over anhydrous MgSO(_4), filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography to yield the desired 1,5-dicarbonyl compound.

Expected Data:

| Parameter | Expected Value |

| Yield | 70-90% |

| Diastereomeric Ratio | >10:1 |

| Enantiomeric Excess | >90% |

Note: Expected values are based on literature for similar organocatalyzed Michael additions.[5]

Conclusion

While 1,4-Dimethylcyclohex-3-en-1-amine remains a relatively unexplored compound, its structural features strongly suggest a versatile role in modern organic synthesis. By understanding the fundamental principles of enamine reactivity, we can confidently predict its behavior as both a potent nucleophile and an effective organocatalyst. The proposed mechanisms and hypothetical protocols in this guide offer a solid foundation for researchers to begin exploring the synthetic utility of this promising molecule. Further experimental validation is necessary to fully unlock its potential in the synthesis of complex organic molecules and in the development of novel asymmetric methodologies.

References

-

Synthesis of 6- and 7-Membered Cyclic Enaminones: Scope and Mechanism. The Journal of Organic Chemistry - ACS Publications. [Link][4]

-

Albert, J. Cyclization Reactions of Enamines in Aqueous Solution. [Link][6]

-

Enamine, enamide synthesis. Organic Chemistry Portal. [Link]

-

Enamines – formation, properties, reactions, and mechanisms. Master Organic Chemistry. [Link][1]

-

Enamine-mediated Mannich reaction of cyclic N,O-acetals and amido acetals: the multigram synthesis of pyrrolidine alkaloid precursors. Organic & Biomolecular Chemistry (RSC Publishing). [Link][7]

-

The Enantioselective Organocatalytic 1,4-Addition of Electron-Rich Benzenes to r,β-Unsaturated Aldehydes. [Link][5]

-

Synthesis and Unusual Reactivity of Acyl-Substituted 1,4-Disilacyclohexa-2,5-dienes. PMC. [Link]

-

1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones. [Link][8]

-

A hidden catalysis: metal-, and organocatalyst-free one-pot assembly of chiral aza-tricyclic molecules. ChemRxiv. [Link][2]

-

Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. MDPI. [Link][3]

-

Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

- 6. scholar.valpo.edu [scholar.valpo.edu]

- 7. Enamine-mediated Mannich reaction of cyclic N,O-acetals and amido acetals: the multigram synthesis of pyrrolidine alkaloid precursors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. oist.repo.nii.ac.jp [oist.repo.nii.ac.jp]

Preclinical Evaluation of 1,4-Dimethylcyclohex-3-en-1-amine: A Comprehensive In Vitro Toxicity and Biological Activity Framework

Executive Summary & Chemical Profiling

The compound 1,4-Dimethylcyclohex-3-en-1-amine (CAS: 2885995-04-8) is a cycloaliphatic amine characterized by a lipophilic cyclohexene core and a primary amine functional group[1][2]. In drug discovery and fine chemical synthesis, such structural motifs are highly valued for their ability to modulate target binding affinity and optimize pharmacokinetic properties. However, the exact structural features that make this compound a versatile building block—namely its lipophilicity, basicity, and the presence of an unsaturated double bond—also introduce specific toxicological liabilities.

As a Senior Application Scientist, I approach the in vitro biological evaluation of this compound not as a checklist, but as a mechanistic investigation. The primary amine can drive lysosomal accumulation, the lipophilic core may interact with off-target ion channels, and the cyclohexene ring is theoretically susceptible to cytochrome P450-mediated epoxidation. Therefore, a standard "one-size-fits-all" toxicity screen is insufficient. We must deploy a self-validating, mechanistically grounded in vitro framework to accurately profile its biological activity and safety margins.

Mechanistic Rationale & Framework Design

To establish a robust safety profile for 1,4-Dimethylcyclohex-3-en-1-amine, we must interrogate four distinct biological axes. Each assay chosen is designed to probe a specific structural liability of the molecule.

-

Mitochondrial Metabolic Competence: Evaluated via the [3]. We select this over standard ATP-based luminescence because lipophilic amines can transiently uncouple mitochondrial oxidative phosphorylation. MTT specifically measures NAD(P)H-dependent cellular oxidoreductase activity, providing a direct readout of mitochondrial integrity[4][5].

-

Mutagenic Hazard Identification: Evaluated via the[6][7]. The unsaturated double bond in the cyclohexene ring presents a risk for metabolic activation into a reactive epoxide. Testing with and without rat liver S9 fraction is non-negotiable to capture this pro-mutagenic potential[8][9].

-

Photoreactivity & Lysosomal Toxicity: Evaluated via the [10][11]. Because primary amines are weak bases, they readily penetrate cell membranes and accumulate intracellularly in lysosomes[11]. The Neutral Red Uptake (NRU) assay specifically leverages this lysosomal trapping, making it the perfect dual-purpose assay for baseline cytotoxicity and phototoxicity[12].

-

Electrophysiological Safety: Evaluated via [13][14]. Small, lipophilic amines are notorious for binding to the pore domain of the hERG potassium channel, leading to potentially fatal QTc prolongation[15][16].

In Vitro Screening Workflow for 1,4-Dimethylcyclohex-3-en-1-amine

Step-by-Step Experimental Protocols

To ensure scientific integrity, every protocol below is designed as a self-validating system . An assay is only considered valid if its internal controls meet strict, pre-defined acceptance criteria.

Cytotoxicity Evaluation (MTT Assay)

Causality: Determines the baseline concentration at which the compound disrupts mitochondrial dehydrogenase activity[4][5].

-

Cell Seeding: Seed HepG2 (hepatocellular carcinoma) cells at 1×104 cells/well in a 96-well plate. Incubate for 24h at 37°C, 5% CO₂.

-

Compound Treatment: Treat cells with 1,4-Dimethylcyclohex-3-en-1-amine at logarithmic concentrations (0.1 µM to 1000 µM) for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. The mitochondrial enzymes of viable cells will reduce the yellow tetrazolium salt into insoluble purple formazan crystals[17].

-

Solubilization & Readout: Discard media, add 150 µL of DMSO to dissolve the formazan, and measure absorbance at 570 nm using a microplate reader[3].

-

Self-Validation Criteria: The assay is valid only if the positive control (e.g., 1% Triton X-100) shows <10% viability, and the vehicle control (0.1% DMSO) shows >95% viability.

Genotoxicity Screening (Ames Test - OECD 471)

Causality: Detects point mutations (frameshifts and base-pair substitutions) potentially caused by the compound or its epoxide metabolites[18].

-

Strain Preparation: Culture Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA overnight[8][9].

-

Metabolic Activation: Prepare the S9 mix using induced rat liver homogenate to simulate mammalian hepatic metabolism[7].

-

Plate Incorporation: Mix 0.1 mL of bacterial suspension, 0.1 mL of test compound (up to 5000 µ g/plate ), and 0.5 mL of S9 mix (or buffer for -S9 conditions) with 2.0 mL of overlay agar. Pour onto minimal glucose agar plates[18].

-

Incubation & Scoring: Incubate at 37°C for 48-72 hours. Count the number of histidine/tryptophan-independent revertant colonies[9].

-

Self-Validation Criteria: The spontaneous reversion rate of vehicle controls must fall within historical laboratory ranges. Positive controls (e.g., 2-Aminoanthracene for +S9) must induce a ≥ 3-fold increase in revertants[7][9].

Phototoxicity Assessment (3T3 NRU - OECD 432)

Causality: Assesses whether the compound absorbs UV/Vis light and generates reactive oxygen species that damage lysosomal membranes[10][11].

-

Cell Preparation: Seed BALB/c 3T3 fibroblasts in two identical 96-well plates ( 1×104 cells/well)[11][12].

-

Exposure: Treat both plates with 8 concentrations of the test compound for 1 hour.

-

Irradiation: Expose one plate (+Irr) to 5 J/cm² of UVA light. Keep the second plate (-Irr) in the dark[12][19].

-

Neutral Red Uptake: Wash cells, add Neutral Red medium (50 µg/mL), and incubate for 3 hours. Extract the dye using an ethanol/acetic acid solution and measure absorbance at 540 nm[11][12].

-

Self-Validation Criteria: The positive control (Chlorpromazine) must yield a Photo Irritation Factor (PIF) > 6. A PIF ≥ 5 for the test article classifies it as phototoxic[11][12].

Cardiotoxicity Patch-Clamp (hERG - ICH S7B)

Causality: Directly measures the compound's potential to block the IKr current, a primary mechanism for drug-induced arrhythmias[13][14].

-

Cell Line: Use stably transfected HEK293 or CHO cells expressing the hERG potassium channel[20].

-

Electrophysiology: Establish a whole-cell patch-clamp configuration. Apply a standardized voltage step protocol (e.g., depolarization to +20 mV followed by a repolarization step to -50 mV to elicit tail currents)[20].

-

Perfusion: Perfuse the test compound at increasing concentrations (e.g., 1, 10, 30, 100 µM) until steady-state block is achieved.

-

Analysis: Calculate the fractional inhibition of the hERG tail current amplitude to determine the IC₅₀[20].

-

Self-Validation Criteria: The assay must utilize a known positive control (e.g., Ondansetron or Dofetilide) yielding an IC₅₀ within a two-fold range of ICH S7B historical training data[16][20].

Mechanistic Pathway of Drug-Induced hERG Blockade and Proarrhythmic Risk

Quantitative Data Thresholds

To translate raw in vitro data into actionable drug development decisions, we benchmark the results against established regulatory thresholds. The table below summarizes the target metrics and safety criteria for 1,4-Dimethylcyclohex-3-en-1-amine.

| Assay | Evaluated Metric | Target Mechanism | Regulatory Acceptance / Safety Threshold | Expected Compound Behavior |

| MTT Cytotoxicity | IC₅₀ (µM) | Mitochondrial Dehydrogenase Inhibition | IC₅₀ > 100 µM indicates low acute basal cytotoxicity. | Moderate cytotoxicity expected at high doses due to lipophilicity. |

| Ames Test | Revertant Fold-Change | DNA Point Mutations / Epoxidation | < 2-fold increase over vehicle control across all strains (±S9). | Potential for +S9 activity if the cyclohexene ring undergoes epoxidation. |

| 3T3 NRU | Photo Irritation Factor (PIF) | Lysosomal Trapping & Photoreactivity | PIF < 2 (Non-phototoxic). PIF ≥ 5 is classified as Phototoxic. | Low risk (PIF < 2) unless the compound exhibits high UV absorbance >290 nm. |

| hERG Patch-Clamp | hERG IC₅₀ (µM) | IKr Potassium Channel Blockade | IC₅₀ > 30-fold margin over anticipated Cmax (unbound). | High scrutiny required; aliphatic amines frequently block hERG pores. |

Conclusion

The evaluation of 1,4-Dimethylcyclohex-3-en-1-amine requires a rigorous, multi-faceted approach due to its specific chemical properties. By employing the MTT assay for metabolic competence, the Ames test for mutagenic epoxidation risks, the 3T3 NRU assay for lysosomal and phototoxic liabilities, and the hERG patch-clamp for electrophysiological safety, we create a comprehensive, self-validating data package. This framework not only fulfills regulatory expectations (OECD and ICH guidelines) but provides the mechanistic clarity required to confidently advance or optimize this chemical entity in preclinical development.

References

-

Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods.[Link]

-

OECD Test Guideline 471. Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals, Section 4.[Link]

-

OECD Test Guideline 432. In Vitro 3T3 NRU Phototoxicity Test. OECD Guidelines for the Testing of Chemicals, Section 4.[Link]

-

ICH S7B Guidance. Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals. U.S. Food and Drug Administration.[Link]

Sources

- 1. 2885995-04-8|1,4-Dimethylcyclohex-3-en-1-amine|BLD Pharm [bldpharm.com]

- 2. 2885995-04-8 | 1,4-Dimethylcyclohex-3-en-1-amine - AiFChem [aifchem.com]

- 3. MTT colorimetric assay for testing macrophage cytotoxic activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages | IntechOpen [intechopen.com]

- 6. ttslaboratuvar.com [ttslaboratuvar.com]

- 7. AMES test explained | GenEvolution [genevolution.fr]

- 8. biosafe.fi [biosafe.fi]

- 9. OECDGenetic Toxicology Studies - Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209 - Tox Lab [toxlab.co]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. umwelt-online.de [umwelt-online.de]

- 12. mbresearch.com [mbresearch.com]

- 13. ema.europa.eu [ema.europa.eu]

- 14. fda.gov [fda.gov]

- 15. ICH S7B In Vitro Assays Do Not Address Mechanisms of QTC Prolongation for Peptides and Proteins - Data in Support of Not Needing Dedicated QTC Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]

- 17. japsonline.com [japsonline.com]

- 18. weshininspection.com [weshininspection.com]

- 19. Phototoxicity | UKAAT [ukaat.org.uk]

- 20. pages.mediford.com [pages.mediford.com]

Step-by-step synthesis protocol for 1,4-Dimethylcyclohex-3-en-1-amine

An in-depth guide to the synthesis of 1,4-Dimethylcyclohex-3-en-1-amine, a novel cyclic amine with potential applications in medicinal chemistry and materials science. This document provides a detailed, step-by-step protocol for its preparation, aimed at researchers and professionals in drug development and chemical synthesis.

Introduction

1,4-Dimethylcyclohex-3-en-1-amine is a saturated cyclic amine characterized by a cyclohexene scaffold with methyl groups at the 1 and 4 positions and an amino group at the quaternary C1 position. This unique structural motif makes it a valuable building block for the synthesis of more complex molecules, including potential pharmaceutical candidates and novel organic materials. The presence of a chiral center at C1 and the conformational rigidity of the cyclohexene ring offer interesting stereochemical possibilities for drug design. This application note details a robust and reproducible two-step synthetic protocol for the preparation of 1,4-Dimethylcyclohex-3-en-1-amine, commencing with the synthesis of the key intermediate, 1,4-dimethylcyclohex-3-en-1-one, followed by a reductive amination to yield the target amine.

Synthetic Pathway Overview

The synthesis of 1,4-Dimethylcyclohex-3-en-1-amine is accomplished via a two-step sequence. The first step involves a classic Diels-Alder reaction between isoprene and methyl vinyl ketone to form 4-methyl-3-cyclohexen-1-one, followed by an α-methylation to yield the key intermediate, 1,4-dimethylcyclohex-3-en-1-one. The second step is a direct reductive amination of this ketone using ammonium chloride and a reducing agent to produce the final product.

Caption: Overall synthetic workflow for 1,4-Dimethylcyclohex-3-en-1-amine.

Part 1: Synthesis of 1,4-Dimethylcyclohex-3-en-1-one

This part of the protocol details the preparation of the key ketone intermediate.

Materials and Equipment

-

Isoprene

-

Methyl vinyl ketone

-

Hydroquinone

-

Toluene

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methyl iodide (CH₃I)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flasks

-

Reflux condenser

-

Magnetic stirrer and stir bars

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for distillation under reduced pressure

Step-by-Step Protocol

1.1: Diels-Alder Reaction to form 4-Methyl-3-cyclohexen-1-one

-

To a sealed reaction vessel, add isoprene (1.2 eq) and a catalytic amount of hydroquinone to inhibit polymerization.

-

Add methyl vinyl ketone (1.0 eq) and toluene as the solvent.

-

Heat the mixture to 150 °C and maintain for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the toluene under reduced pressure using a rotary evaporator.

-

Purify the crude product by vacuum distillation to obtain 4-methyl-3-cyclohexen-1-one.

1.2: α-Methylation to form 1,4-Dimethylcyclohex-3-en-1-one

-

In a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a 60% dispersion of sodium hydride (1.1 eq) in mineral oil.

-

Wash the sodium hydride with anhydrous hexane to remove the mineral oil and then carefully decant the hexane.

-

Add anhydrous THF to the flask.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 4-methyl-3-cyclohexen-1-one (1.0 eq) in anhydrous THF to the stirred suspension.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete enolate formation.

-

Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise.

-

Stir the reaction at room temperature overnight.

-

Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel or by vacuum distillation to yield 1,4-dimethylcyclohex-3-en-1-one.

Part 2: Reductive Amination to 1,4-Dimethylcyclohex-3-en-1-amine

This section describes the conversion of the ketone intermediate to the target primary amine.

Materials and Equipment

-

1,4-Dimethylcyclohex-3-en-1-one

-

Ammonium chloride (NH₄Cl)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol

-

Aqueous hydrochloric acid (HCl)

-

Aqueous sodium hydroxide (NaOH)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bars

-

pH paper or pH meter

Step-by-Step Protocol

-

In a round-bottom flask, dissolve 1,4-dimethylcyclohex-3-en-1-one (1.0 eq) in methanol.

-

Add ammonium chloride (5-10 eq) to the solution and stir until it dissolves.

-

Add sodium cyanoborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: Sodium cyanoborohydride is toxic and should be handled in a well-ventilated fume hood.

-

Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction by TLC.

-

Once the reaction is complete, carefully acidify the mixture to pH ~2 with aqueous HCl to decompose any remaining reducing agent.

-

Stir for 1 hour, then make the solution basic (pH > 10) by the addition of aqueous NaOH.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude 1,4-dimethylcyclohex-3-en-1-amine.

-

The product can be further purified by vacuum distillation or by conversion to its hydrochloride salt, recrystallization, and then liberation of the free amine.

Quantitative Data Summary

| Step | Reactant | Molar Eq. | Reagent/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1.1 Diels-Alder | Methyl Vinyl Ketone | 1.0 | Isoprene (1.2 eq), Hydroquinone (cat.) | Toluene | 150 | 12-18 | 70-80 |

| 1.2 α-Methylation | 4-Methyl-3-cyclohexen-1-one | 1.0 | NaH (1.1 eq), CH₃I (1.2 eq) | THF | 0 to RT | 12-16 | 60-70 |

| 2. Reductive Amination | 1,4-Dimethylcyclohex-3-en-1-one | 1.0 | NH₄Cl (5-10 eq), NaBH₃CN (1.5 eq) | Methanol | RT | 24-48 | 50-65 |

Yields are estimated based on similar reactions reported in the literature and are subject to optimization.

Characterization

The final product, 1,4-Dimethylcyclohex-3-en-1-amine, should be characterized by standard analytical techniques:

-

¹H NMR and ¹³C NMR: To confirm the chemical structure and purity.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify the characteristic N-H stretches of the primary amine.

Safety Precautions

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

-

Isoprene and methyl vinyl ketone are volatile and flammable.

-

Sodium hydride reacts violently with water.

-

Methyl iodide is a carcinogen.

-

Sodium cyanoborohydride is highly toxic.

-

Handle all chemicals with care and consult their Safety Data Sheets (SDS) before use.

References

- Stork, G., et al. (1963). The Enamine Alkylation and Acylation of Carbonyl Compounds. Journal of the American Chemical Society, 85(2), 207–222.

- Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904.

-

Reductive Amination of Carbonyls. Organic Chemistry Portal. Available at: [Link]

-

Diels-Alder Reaction. Organic Chemistry Portal. Available at: [Link]

Catalytic enantioselective synthesis of 1,4-Dimethylcyclohex-3-en-1-amine

Application Note & Protocol

Catalytic Enantioselective Synthesis of 1,4-Dimethylcyclohex-3-en-1-amine: Strategies and Protocols

Abstract

Chiral cyclohexenylamines bearing quaternary stereocenters are valuable structural motifs in medicinal chemistry and serve as versatile building blocks in organic synthesis.[1] The targeted synthesis of 1,4-dimethylcyclohex-3-en-1-amine presents a significant challenge, namely the enantioselective construction of the sterically hindered C1 quaternary stereocenter. This application note provides an in-depth guide to scientifically-grounded strategies for achieving this synthesis. We focus on two primary and highly effective catalytic approaches: the asymmetric reductive amination of a prochiral ketone precursor and the direct asymmetric hydroamination of a diene. For each strategy, we explain the mechanistic rationale behind catalyst and ligand selection, provide detailed, step-by-step experimental protocols, and discuss methods for product analysis. This document is intended for researchers, scientists, and drug development professionals seeking to construct complex chiral amines with high stereochemical control.

Introduction: The Synthetic Challenge

The cyclohexylamine framework is a prevalent core in numerous pharmaceuticals and biologically active molecules.[2] The introduction of a stereocenter, particularly a quaternary carbon bearing the amine group, dramatically increases the molecule's complexity and potential for specific biological interactions. The target molecule, 1,4-dimethylcyclohex-3-en-1-amine, embodies this challenge.

The primary obstacle is the creation of the C1 stereocenter in a highly enantioselective manner. Direct methods must overcome the steric hindrance of the gem-dimethyl group, while multistep methods require a robust strategy to transfer or induce chirality. Modern asymmetric catalysis offers powerful solutions. This guide will focus on transition-metal-catalyzed methods, which provide high turnover numbers, excellent enantioselectivity, and broad functional group tolerance.[1][3] We will detail two primary synthetic routes, providing both the theoretical foundation and practical experimental procedures.

Strategy 1: Asymmetric Reductive Amination of a Prochiral Ketone

This is arguably the most reliable and well-established pathway for synthesizing chiral amines.[4] The strategy involves the conversion of a prochiral ketone, 1,4-dimethylcyclohex-3-en-1-one, into the target amine via an imine intermediate, which is then hydrogenated asymmetrically. The entire process can often be performed in a single pot.[5]

Conceptual Workflow

The overall transformation begins with the synthesis of the ketone precursor, which is then subjected to reductive amination using an ammonia source and a chiral catalyst system.

Caption: Workflow for the Asymmetric Reductive Amination Strategy.

Protocol 1: Synthesis of 1,4-Dimethylcyclohex-3-en-1-one

The prochiral ketone precursor can be readily synthesized via a Diels-Alder reaction between isoprene and methyl vinyl ketone.

Materials:

-

Isoprene

-

Methyl vinyl ketone

-

Hydroquinone (inhibitor)

-

Toluene

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a sealed pressure vessel, add isoprene (1.2 equiv.), methyl vinyl ketone (1.0 equiv.), and a catalytic amount of hydroquinone.

-

Add toluene to achieve a 2 M concentration of the dienophile.

-

Seal the vessel and heat to 150 °C for 12-18 hours. Monitor the reaction by GC-MS.

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the resulting crude product via flash column chromatography (silica gel, gradient elution with ethyl acetate in hexanes) to yield 1,4-dimethylcyclohex-3-en-1-one.

Protocol 2: Iridium-Catalyzed Asymmetric Reductive Amination

This protocol utilizes an iridium catalyst complexed with a chiral spiro phosphine ligand (f-spiroPhos), which has demonstrated high efficiency and enantioselectivity in the direct reductive amination of ketones to free amines.[5]

Mechanism & Catalyst Rationale: The reaction proceeds through the in situ formation of an imine from the ketone and an ammonia source. The chiral Iridium(I) complex then coordinates to the C=N double bond. The stereochemistry is set during the subsequent migratory insertion of hydride from the metal center to the imine carbon. The chiral ligand, with its rigid spirocyclic backbone, creates a well-defined chiral pocket around the metal center, forcing the imine to coordinate in a specific orientation, leading to the preferential formation of one enantiomer.

Materials:

-

[Ir(COD)Cl]₂ (Iridium(I) cyclooctadiene chloride dimer)

-

(S)-f-spiroPhos (or (R)-f-spiroPhos for the other enantiomer)

-

1,4-Dimethylcyclohex-3-en-1-one (from Protocol 1)

-

Ammonium formate (NH₄HCO₂) as both ammonia source and H-donor

-

2-Propanol (i-PrOH), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Argon (Ar) gas supply

Procedure:

-

Catalyst Pre-formation: In a glovebox, add [Ir(COD)Cl]₂ (1.0 mol %) and the chiral ligand (e.g., (S)-f-spiroPhos, 2.2 mol %) to a flame-dried Schlenk flask. Add anhydrous DCM and stir at room temperature for 30 minutes. Remove the solvent under vacuum to yield the active catalyst complex.

-

Reaction Setup: Place the ketone precursor (1.0 equiv.) and ammonium formate (1.5 equiv.) into a separate flame-dried Schlenk flask.

-

Backfill the flask with argon. Add the pre-formed catalyst, followed by anhydrous 2-propanol via syringe.

-

Heat the reaction mixture to 80 °C and stir for 24-48 hours. Monitor the reaction progress by TLC or GC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Quench with saturated aqueous sodium bicarbonate (NaHCO₃) solution.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude amine by flash column chromatography (silica gel, eluting with a gradient of methanol in DCM containing 1% triethylamine to prevent product streaking).

Analysis and Expected Results

-

Structural Verification: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

-

Enantioselectivity: Determine the enantiomeric excess (e.e.) by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a suitable chiral stationary phase (e.g., Chiralcel OD-H or similar).

Table 1: Representative Data for Asymmetric Reductive Amination

| Substrate Type | Catalyst System | Yield (%) | e.e. (%) | Reference |

|---|---|---|---|---|

| Cyclic Amino Ketone | [Ir]-f-spiroPhos | 85-95 | 90-97 | [5] |

| Cyclic Imine | [Ti]-ebthi | 80-95 | >95 | [6] |

| Acyclic Imine | [Rh]-BDPP | ~100 | 91 |[6] |

Strategy 2: Asymmetric Hydroamination of a Diene Precursor

Asymmetric hydroamination represents a highly atom-economical method for C-N bond formation by adding an N-H bond directly across a C=C double bond.[7] For the synthesis of 1,4-dimethylcyclohex-3-en-1-amine, a suitable precursor would be 1,4-dimethylcyclohexa-1,3-diene. This approach is more cutting-edge and faces challenges in controlling both regioselectivity and enantioselectivity, especially for the formation of a quaternary center.

Mechanistic Considerations

The catalytic cycle, developed extensively by research groups like Hartwig, typically involves an Iridium(I) precatalyst and a chiral bisphosphine ligand.[8][9]

Caption: Simplified Catalytic Cycle for Iridium-Catalyzed Hydroamination.

Catalyst & Ligand Choice: The key to success is the ligand. Sterically hindered and electron-rich bisphosphine ligands, such as DTBM-SEGPHOS, are often employed.[10] These ligands promote the desired catalytic steps and create a rigid chiral environment that dictates the facial selectivity of the olefin insertion, thereby controlling the product's absolute stereochemistry. The choice of amine is also critical; often, a protected amine like p-anisidine or benzylamine is used, which can be deprotected in a subsequent step.

Protocol 3: Iridium-Catalyzed Asymmetric Hydroamination

Materials:

-

[Ir(COE)₂Cl]₂ (Iridium(I) cyclooctene chloride dimer)

-

(R)-DTBM-SEGPHOS (or (S)- for the other enantiomer)

-

Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBArF₂₄)

-

1,4-Dimethylcyclohexa-1,3-diene (precursor)

-

p-Anisidine (amine source)

-

1,4-Dioxane, anhydrous

-

Argon (Ar) gas supply

Procedure:

-

Catalyst Activation: In a glovebox, stir a mixture of [Ir(COE)₂Cl]₂ (2.5 mol %), (R)-DTBM-SEGPHOS (7.5 mol %), and NaBArF₂₄ (6 mol %) in anhydrous 1,4-dioxane for 1 hour at room temperature. This generates the active cationic iridium catalyst.[10]

-

Reaction Setup: In a separate vial inside the glovebox, add the diene precursor (1.0 equiv.) and p-anisidine (1.2 equiv.).

-

Add the activated catalyst solution to the substrate mixture.

-

Seal the vial tightly and heat to 100 °C for 48-72 hours.

-

Workup & Purification: Cool the reaction to room temperature and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, gradient elution with ethyl acetate in hexanes) to isolate the N-protected amine.

-

Deprotection (if necessary): The p-anisidyl group can be removed under oxidative conditions (e.g., with ceric ammonium nitrate, CAN) to yield the free primary amine.

Discussion of Challenges

-

Regioselectivity: With an unsymmetrical diene, the amine can add to multiple positions. The electronic and steric properties of the ligand and catalyst are crucial for directing the addition to the desired carbon to form the quaternary center.

-

Substrate Scope: The formation of quaternary centers via hydroamination is exceptionally challenging and less documented than for secondary or tertiary centers.[10] This protocol represents a state-of-the-art approach that may require significant optimization for this specific substrate.

Table 2: Representative Data for Asymmetric Hydroamination of Cyclic Olefins

| Substrate | Catalyst System | Yield (%) | e.e. (%) | Reference |

|---|---|---|---|---|

| Norbornene | [Ir]-DTBM-Segphos | 96 | 95 | [8][9] |

| Substituted Cyclopentene | [Ir]-DTBM-SEGPHOS | 83 | 92 | [10] |

| Norbornadiene | [Ir]-DTBM-Segphos | 99 | 95 |[9] |

Summary and Outlook

The enantioselective synthesis of 1,4-dimethylcyclohex-3-en-1-amine is a challenging but achievable goal using modern catalytic methods.

-

Asymmetric Reductive Amination stands out as the most robust and predictable strategy, benefiting from a wide range of well-developed catalysts and a logical pathway from a readily accessible ketone precursor.

-

Asymmetric Hydroamination offers a more elegant and atom-economical route but requires navigating significant challenges in regio- and enantiocontrol for the formation of a quaternary center. It represents a more exploratory but potentially rewarding approach.

Future developments in ligand design and the discovery of new catalytic systems will undoubtedly expand the toolbox for synthesizing sterically congested chiral amines. Biocatalytic methods using engineered imine reductases or aminases also present a promising avenue for sustainable and highly selective synthesis.

References

-

Zhou, J., & Hartwig, J. F. (2008). Intermolecular, Catalytic Asymmetric Hydroamination of Bicyclic Alkenes and Dienes in High Yield and Enantioselectivity. Journal of the American Chemical Society, 130(37), 12220–12221. [Link][8]

-

The Hartwig Group. (2008). Intermolecular, Catalytic Asymmetric Hydroamination of Bicyclic Alkenes and Dienes in High Yield and Enantioselectivity. Hartwig Group Publications. [Link][9]

-

Li, W., et al. (2024). Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions. Chemical Science, 15, 1-7. [Link][2]

-

Gorgas, N., & Luis, P. (2020). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Accounts of Chemical Research, 53(11), 2574-2588. [Link][1]

-

Clark, J. S., et al. (2005). Tuneable Asymmetric Copper-Catalyzed Allylic Amination and Oxidation Reactions. Chemical Communications, (41), 5175-5177. [Link][11]

-

Xi, Y., et al. (2020). Catalytic Asymmetric Addition of an Amine N-H Bond Across Internal Alkenes. Nature, 587, 409–414. [Link][10]

-

Xie, J.-H., et al. (2017). Enantioselective Direct Synthesis of Free Cyclic Amines via Intramolecular Reductive Amination. Organic Letters, 19(16), 4347–4350. [Link][5]

-

Hultzsch, K. (2020). New approach to make chiral amines from internal olefins revealed. Chemistry World. [Link][7]

-

T. P. T. Cushman, et al. (2018). Chiral Amine Synthesis - Strategies, Examples, and Limitations. Request PDF. [Link][4]

-

ResearchGate. (2023). Preparation of 4-substituted cyclohexylamines. [Link][12]

-

Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395-422. [Link][3]

-